Blumenol C glucoside

概要

説明

Blumenol C glucoside is a natural compound classified as a megastigmane glycoside. It is primarily isolated from the aerial parts of plants such as Stachys byzantina and Piper elongatum . This compound has shown significant biological activities, including osteogenic activity, which makes it a subject of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

Blumenol C glucoside is typically isolated from natural sources rather than synthesized chemically. The extraction process involves solvent extraction from the plant material, followed by purification using techniques such as column chromatography, crystallization, and filtration .

Industrial Production Methods

The process involves large-scale extraction and purification from plants like Stachys byzantina and Piper elongatum .

化学反応の分析

Types of Reactions

Blumenol C glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

科学的研究の応用

Role in Plant-Fungi Interactions

Blumenol C glucoside serves as a biomarker for the colonization of arbuscular mycorrhizal fungi (AMF) in plants. Studies have shown that its accumulation in plant tissues correlates with the presence of AMF, making it a valuable tool for assessing soil health and plant-fungi interactions.

Case Study: Nicotiana Attenuata

In Nicotiana attenuata, this compound levels were found to reflect the degree of AMF colonization. As the colonization increased, so did the concentration of this compound, indicating its potential use in monitoring plant health and symbiotic relationships with fungi .

Antimicrobial Properties

This compound exhibits antimicrobial activity against several bacterial strains, including Escherichia coli and Bacillus subtilis. This property suggests potential applications in developing natural pesticides or health supplements.

Comparative Antimicrobial Activity

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| B. subtilis | Weak | |

| Vomifoliol | B. subtilis | Strong |

Research indicates that while this compound shows moderate antibacterial effects, its structural relatives may exhibit stronger activity under certain conditions .

Metabolic Engineering

This compound's biosynthesis involves enzymatic pathways that can be manipulated for metabolic engineering purposes. By enhancing its production, researchers aim to improve plant resilience against pathogens and environmental stressors.

Synthesis Pathways

The synthesis of this compound typically involves:

- Carotenoid Cleavage : The initial step where carotenoid cleavage dioxygenases act to produce cyclohexenone structures.

- Glycosylation : The attachment of glucose to form this compound, facilitated by glycosyltransferases .

Environmental Stress Response

This compound accumulation is influenced by environmental stressors, suggesting a role in plant defense mechanisms. Research has shown that while it does not significantly enhance bioactivity under salt stress conditions, it may play a part in detoxification processes within plants .

Potential Applications in Agriculture

Given its role as an indicator of AMF colonization and its antimicrobial properties, this compound holds promise for various agricultural applications:

- Soil Health Assessment : Monitoring this compound levels can provide insights into soil microbial health and fertility.

- Natural Pesticides : Its antimicrobial properties can be harnessed to develop eco-friendly pest control solutions.

- Crop Resilience : Enhancing this compound production through metabolic engineering may lead to crops with improved resistance to diseases and environmental stresses .

作用機序

Blumenol C glucoside exerts its effects primarily through its interaction with cellular pathways involved in bone formation. It increases alkaline phosphatase activity and calcium content in human osteoblast cells, promoting differentiation and mineralization . The molecular targets and pathways involved include the regulation of osteogenic markers and signaling pathways related to bone metabolism .

類似化合物との比較

Blumenol C glucoside is similar to other megastigmane glycosides such as this compound and roseoside. it is unique due to its specific stereochemistry and biological activities . Similar compounds include:

This compound: Another megastigmane glycoside with similar structural features.

Roseoside: A related compound with similar glycosidic linkages but different biological activities.

This compound stands out due to its specific osteogenic activity, making it a valuable compound for further research and potential therapeutic applications.

特性

IUPAC Name |

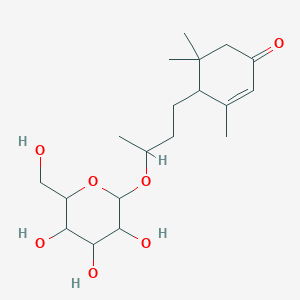

3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNHNDMNOPWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62512-23-6 | |

| Record name | Blumenol C glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。